N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine
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Overview
Description
N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes a phenyl group, a dimethylamino group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoquinoline moiety into an isoquinoline structure.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine has a wide range of applications in scientific research:
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline: This compound shares a similar structural motif but differs in the presence of a dioxane ring.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: Another related compound with a benzimidazole ring instead of an isoquinoline moiety.
Uniqueness
N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
83658-09-7 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)13-16-12-15-10-6-7-11-17(15)18(19-16)14-8-4-3-5-9-14/h3-11,16H,12-13H2,1-2H3 |
InChI Key |
WTFVMCVOOBSICY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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